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Compound of Interest
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Cat. No.: B12413759 Get Quote

Introduction

Cell surface glycoproteins play a crucial role in a multitude of cellular processes, including cell

adhesion, signaling, and immune responses. The ability to specifically label and analyze these

molecules is paramount for researchers in various fields, including immunology, oncology, and

drug development. Cy7.5 hydrazide is a near-infrared (NIR) fluorescent dye that offers a

robust method for labeling cell surface sialoglycans for subsequent analysis by flow cytometry.

[1][2] This technique leverages the chemical reaction between the hydrazide group of the dye

and aldehyde groups generated on cell surface sialic acid residues through mild oxidation.[1][3]

The far-red emission of Cy7.5 minimizes interference from cellular autofluorescence and allows

for its inclusion in multi-color flow cytometry panels.[1]

Principle of the Method

The labeling strategy is a two-step process:

Oxidation: Treatment of live cells with a mild oxidizing agent, sodium periodate (NaIO₄),

selectively oxidizes the cis-diol groups of sialic acid residues on cell surface glycoproteins,

converting them into reactive aldehyde groups.[1][4]

Labeling: The hydrazide group of Cy7.5 then covalently reacts with the newly formed

aldehyde groups to form a stable hydrazone bond, resulting in the fluorescent labeling of the

cell surface.[1] This reaction is most efficient under mildly acidic conditions.[1]
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Key Features of Cy7.5 Hydrazide
Property Value / Characteristic Advantage in Research

Excitation Maximum ~788 nm[1][2]

Operates in the NIR window,

minimizing tissue

autofluorescence.[1]

Emission Maximum ~808 nm[1][2]

Allows for deep tissue

penetration with reduced light

scattering.[1]

Molar Extinction Coefficient ~223,000 M⁻¹cm⁻¹[1]

Contributes to bright and

efficient fluorescent signals for

high sensitivity.[1]

Reactivity
Hydrazide group reacts with

aldehydes/ketones.[1]

Enables specific, covalent

labeling of oxidized

glycoproteins.[1]

Applications

Flow cytometry, fluorescence

microscopy, in vivo imaging.[1]

[2]

Versatile tool for various

cellular analysis platforms.

Experimental Workflow
The overall workflow involves cell preparation, oxidation, labeling, and subsequent analysis by

flow cytometry.
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Experimental Workflow for Cell Surface Labeling with Cy7.5 Hydrazide
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Labeling Procedure

Flow Cytometry Analysis
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Wash to remove excess periodate
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Acquire data on a flow cytometer

Analyze fluorescent signal
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Figure 1: A diagram illustrating the key steps in the cell surface labeling workflow using Cy7.5
hydrazide for flow cytometry analysis.

Chemical Labeling Pathway
The chemical basis of this labeling technique is the formation of a stable hydrazone bond.

Figure 2: The chemical pathway showing the oxidation of cell surface sialic acid to an

aldehyde, followed by its reaction with Cy7.5 hydrazide to form a stable, fluorescently labeled

glycoprotein.

Protocols
Materials

Cells: Suspension or adherent cells of interest (1 x 10⁶ cells per sample).

Reagents:

Cy7.5 hydrazide (e.g., from Lumiprobe, BroadPharm).[5][6]

Sodium periodate (NaIO₄).

Phosphate Buffered Saline (PBS), pH 7.4.

FACS Buffer (e.g., PBS with 2% Fetal Bovine Serum and 1 mM EDTA).

Anhydrous DMSO.

Optional: A viability dye compatible with the far-red channel if not using Cy7.5 as the

primary viability indicator in certain contexts.

Equipment:

Flow cytometer with a laser capable of exciting at ~788 nm and a detector for emission at

~808 nm.

Centrifuge.
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Vortex mixer.

Standard laboratory pipettes and consumables.

Stock Solution Preparation
Cy7.5 Hydrazide Stock (1 mM): Dissolve the appropriate amount of Cy7.5 hydrazide in

anhydrous DMSO. Store at -20°C, protected from light and moisture.[5]

Sodium Periodate Stock (20 mM): Prepare fresh by dissolving sodium periodate in PBS.

Keep on ice and use within 1 hour.

Detailed Experimental Protocol
1. Cell Preparation

For suspension cells: Harvest cells by centrifugation at 300-400 x g for 5 minutes.

For adherent cells: Detach cells using a non-enzymatic method (e.g., gentle cell scraping or

EDTA-based dissociation buffers) to preserve cell surface proteins.

Wash the cells twice with ice-cold PBS.

Perform a cell count and assess viability using a preferred method. The starting cell viability

should be >95%.

Resuspend the cell pellet in PBS to a concentration of 1 x 10⁷ cells/mL.

2. Oxidation of Cell Surface Sialoglycans

To 100 µL of cell suspension (1 x 10⁶ cells), add 100 µL of 2 mM sodium periodate solution

(final concentration of 1 mM).

Incubate on ice for 15 minutes in the dark. Note: The optimal concentration of NaIO₄ and

incubation time may need to be optimized for different cell types to maximize labeling while

maintaining cell viability.[4]

Quench the reaction by adding 1 mL of ice-cold PBS containing 10 mM glycerol.
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Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

Wash the cells twice with 1 mL of ice-cold PBS.

3. Labeling with Cy7.5 Hydrazide

Resuspend the oxidized cell pellet in 100 µL of PBS, pH 6.0 (mildly acidic conditions improve

hydrazone formation).[1]

Add Cy7.5 hydrazide to a final concentration of 10-50 µM. The optimal concentration should

be determined empirically.

Incubate for 30-60 minutes at room temperature, protected from light.

Wash the cells three times with 1 mL of FACS buffer.

4. Flow Cytometry Analysis

Resuspend the final cell pellet in 500 µL of FACS buffer.

Transfer the cell suspension to a flow cytometry tube.

Acquire data on a flow cytometer equipped with appropriate lasers and filters for Cy7.5 (e.g.,

excitation at ~788 nm, emission detection at ~808 nm).

Include the following controls:

Unstained cells: To set the background fluorescence.

Cells treated with NaIO₄ only: To check for any non-specific effects of oxidation.

Cells treated with Cy7.5 hydrazide only (no oxidation): To assess non-specific binding of

the dye.

Analyze the data using appropriate flow cytometry software. Gate on the live cell population

based on forward and side scatter, and then quantify the Cy7.5 fluorescence intensity.
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Data Presentation: Expected Outcomes and
Troubleshooting

Parameter Expected Outcome Potential Issues
Troubleshooting
Steps

Labeling Efficiency

A significant shift in

fluorescence intensity

in the Cy7.5 channel

for the labeled sample

compared to controls.

Low or no signal.

- Increase NaIO₄

concentration or

incubation time

(monitor viability).-

Increase Cy7.5

hydrazide

concentration or

incubation time.-

Ensure the labeling

buffer pH is mildly

acidic (pH 5-6).[1]

Cell Viability
>90% viability post-

labeling.
High cell death.

- Decrease NaIO₄

concentration or

incubation time.-

Ensure all wash steps

are performed with

ice-cold buffers.-

Minimize handling and

centrifugation stress.

Specificity

Minimal fluorescence

in the "dye only"

control.

High background

fluorescence in the

"dye only" control.

- Increase the number

of wash steps after

labeling.- Include a

protein-containing

buffer (like FACS

buffer) in wash steps

to reduce non-specific

binding.

Disclaimer: The protocols and data presented are intended for research use only. Optimal

conditions may vary depending on the cell type and experimental setup. It is recommended to
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perform initial optimization experiments for your specific system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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